molecular formula C11H23ClN2O B1440803 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride CAS No. 1219960-81-2

4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride

Cat. No.: B1440803
CAS No.: 1219960-81-2
M. Wt: 234.76 g/mol
InChI Key: IFJCBFKWVOQASN-UHFFFAOYSA-N
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Description

4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is known for its unique structure, which combines a piperidine ring with a morpholine ring, making it a versatile compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride typically involves the reaction of morpholine with 3-piperidinoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or morpholine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine or morpholine derivatives.

Scientific Research Applications

4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors in the brain, thereby influencing neuronal activity. The exact pathways and molecular targets are still under investigation, but it is thought to affect the dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
  • 4-[2-(3-Piperidinyl)ethyl]morpholine

Uniqueness

4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it more versatile for various applications .

Properties

CAS No.

1219960-81-2

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

4-(2-piperidin-3-ylethyl)morpholine;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13;/h11-12H,1-10H2;1H

InChI Key

IFJCBFKWVOQASN-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CCN2CCOCC2.Cl.Cl

Canonical SMILES

C1CC(CNC1)CCN2CCOCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
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4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
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4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
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4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
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4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
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4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride

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